The Chemical Architecture and Biological Landscape of (-)-Heraclenol: A Technical Overview
The Chemical Architecture and Biological Landscape of (-)-Heraclenol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
(-)-Heraclenol, a naturally occurring furanocoumarin, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological effects, with a focus on its potential as a therapeutic agent. Detailed experimental protocols and data are presented to facilitate further research and development.
Chemical Structure and Properties
(-)-Heraclenol is the (S)-enantiomer of heraclenol. Its chemical identity is defined by the following parameters:
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IUPAC Name : 9-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one[1][2]
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Stereochemistry : The stereocenter at the C2' position of the side chain has an (S)-configuration.
Table 1: Physicochemical Properties of (-)-Heraclenol
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆O₆ | [1][3] |
| Molecular Weight | 304.29 g/mol | [1][3] |
| IUPAC Name | 9-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one | [1][2] |
| CAS Number | 139079-42-8 | [1][3] |
| Canonical SMILES | CC(C)(C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)O | [1] |
| Isomeric SMILES | CC(C)(--INVALID-LINK--O)O | [1] |
| InChI Key | FOINLJRVEBYARJ-NSHDSACASA-N | [1] |
| Purity (typical) | >98% (HPLC) | [1] |
Spectroscopic Data
The structural elucidation of (-)-Heraclenol is supported by various spectroscopic techniques. While a complete, publicly available dataset is not consistently reported in a single source, the following represents typical data used for its characterization.
Table 2: Spectroscopic Data for Heraclenol
| Technique | Data | Reference |
| ¹H NMR | A published ¹H NMR spectrum (400 MHz, CDCl₃) is available for heraclenol, though specific peak assignments for the (-)-enantiomer require further consultation of primary literature. | [2] |
| ¹³C NMR | Detailed ¹³C NMR data for many furanocoumarins are available in the literature and databases, which can be used for comparative assignment. | |
| Mass Spectrometry (MS) | High-resolution mass spectrometry would confirm the elemental composition consistent with the molecular formula C₁₆H₁₆O₆. | |
| Infrared (IR) Spectroscopy | IR spectroscopy would reveal characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O of the lactone), ether (C-O-C), and aromatic (C=C) functional groups present in the molecule. |
Isolation from Natural Sources
(-)-Heraclenol is primarily isolated from plants of the Heracleum genus, particularly Heracleum candicans.
General Isolation Protocol
A common method for the extraction and isolation of furanocoumarins like (-)-Heraclenol from plant material involves the following steps:
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Extraction : The dried and powdered plant material (typically roots) is subjected to solvent extraction. Methanol is a commonly used solvent for this purpose.[4]
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Fractionation : The crude extract is then fractionated using techniques such as solvent-solvent partitioning to separate compounds based on their polarity.
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Chromatographic Purification : The fraction containing the furanocoumarins is further purified using column chromatography over silica gel. A gradient elution system, for example, with toluene and ethyl acetate, can be employed.[5]
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Quantification : The purity and quantity of the isolated (-)-Heraclenol can be determined using High-Performance Thin-Layer Chromatography (HPTLC) or High-Performance Liquid Chromatography (HPLC).[4][5] For HPTLC, a mobile phase of toluene:ethyl acetate (7:3) and densitometric scanning at 366 nm has been reported for the quantification of heraclenol.[5] The concentration of heraclenol in the roots of Heracleum candicans has been reported to be in the range of 0.29–0.43% w/w.[4]
Biological Activities and Mechanism of Action
(-)-Heraclenol exhibits a range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.
Antibacterial and Antibiofilm Activity
(-)-Heraclenol has demonstrated activity against various pathogenic bacteria. A proposed mechanism for its antibacterial action is the inhibition of histidine biosynthesis.
Caption: Proposed antibacterial mechanism of (-)-Heraclenol.
Anticancer Activity
While specific quantitative data for (-)-Heraclenol is limited in publicly accessible literature, related furanocoumarins and natural compounds have shown cytotoxic effects against various cancer cell lines. The primary mechanism of action is often the induction of apoptosis.
Table 3: General IC₅₀ Values for Related Compounds against Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Furanocoumarins (various) | Various | 0.24 - 50 | [6] |
| Natural Antioxidant Hybrids | HCT116 (Colon) | 0.34 - 22.4 | [1] |
| HTB-26 (Breast) | 10 - 50 | [1] | |
| PC-3 (Prostate) | 10 - 50 | [1] | |
| HepG2 (Liver) | 10 - 50 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
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Cell Seeding : Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
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Compound Treatment : Treat the cells with various concentrations of (-)-Heraclenol (e.g., in a range from 1 to 100 µM) and incubate for a further 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
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MTT Addition : After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization : Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
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Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis : Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Apoptosis Signaling Pathway
The induction of apoptosis by many natural compounds often involves the modulation of the Bcl-2 family of proteins and the activation of caspases. A potential pathway is illustrated below.
Caption: General apoptotic pathway potentially induced by (-)-Heraclenol.
Experimental Protocol: Western Blot for Apoptosis Markers
Western blotting can be used to detect changes in the expression of key apoptotic proteins.
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Cell Lysis : Treat cancer cells with (-)-Heraclenol as in the MTT assay. After treatment, lyse the cells in RIPA buffer to extract total proteins.
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Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.
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SDS-PAGE : Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer : Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
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Immunoblotting : Block the membrane and then incubate with primary antibodies against apoptotic markers such as cleaved Caspase-3, Bax, and Bcl-2.
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Detection : Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Anti-inflammatory Activity
(-)-Heraclenol is also reported to possess anti-inflammatory properties. A common in vitro assay to assess this activity is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: Nitric Oxide (NO) Production Assay
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Cell Culture : Culture RAW 264.7 macrophage cells in a 96-well plate.
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Treatment : Pre-treat the cells with various concentrations of (-)-Heraclenol for 1 hour.
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Stimulation : Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response and NO production.
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Griess Assay : Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
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Data Analysis : Compare the nitrite levels in the treated cells to those in the LPS-stimulated control cells to determine the inhibitory effect of (-)-Heraclenol on NO production.
Synthesis
Detailed protocols for the enantioselective synthesis of (-)-Heraclenol are not widely available in the public domain. The synthesis of chiral furanocoumarins typically involves asymmetric catalytic methods to introduce the stereocenter in the side chain.
Conclusion
(-)-Heraclenol is a promising natural product with a well-defined chemical structure and a spectrum of biological activities that warrant further investigation. While its isolation from natural sources is established, the development of a robust enantioselective synthetic route would be highly beneficial for its further pharmacological evaluation. The provided experimental protocols offer a foundation for researchers to explore the anticancer and anti-inflammatory potential of this molecule and to elucidate its precise mechanisms of action. Future studies should focus on obtaining comprehensive quantitative bioactivity data and exploring its effects on specific signaling pathways in relevant disease models.
